molecular formula C25H34N2O6S2 B12752822 N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid CAS No. 519052-03-0

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid

Cat. No.: B12752822
CAS No.: 519052-03-0
M. Wt: 522.7 g/mol
InChI Key: JGFCIQDZOHYVLW-FFNYYASZSA-N
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Description

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[310]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azabicyclohexane core, followed by the introduction of the ethyl group and the hydroxy-dihydroindenyl moiety. The final steps involve the attachment of the phenylmethanesulfonamide group and the methanesulfonic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The azabicyclohexane core can be reduced to a simpler amine structure.

    Substitution: The phenylmethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the azabicyclohexane core would produce a simpler amine.

Scientific Research Applications

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[31

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide
  • N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonic acid

Uniqueness

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid is unique due to its combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

CAS No.

519052-03-0

Molecular Formula

C25H34N2O6S2

Molecular Weight

522.7 g/mol

IUPAC Name

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid

InChI

InChI=1S/C24H30N2O3S.CH4O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23;1-5(2,3)4/h4-11,21-22,25,27H,3,12-16H2,1-2H3;1H3,(H,2,3,4)/t21-,22+,24?;

InChI Key

JGFCIQDZOHYVLW-FFNYYASZSA-N

Isomeric SMILES

CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C.CS(=O)(=O)O

Canonical SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C.CS(=O)(=O)O

Origin of Product

United States

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